molecular formula C10H9NO3 B1598747 1-Oxo-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid CAS No. 63586-82-3

1-Oxo-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid

Cat. No. B1598747
CAS RN: 63586-82-3
M. Wt: 191.18 g/mol
InChI Key: YXSGIZSINDRUBG-UHFFFAOYSA-N
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Description

1-Oxo-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid (O-THIQ-3-COOH) is an essential building block for the synthesis of several important bioactive compounds. O-THIQ-3-COOH is a versatile intermediate for the synthesis of a variety of heterocycles. It has a wide range of applications in pharmaceuticals, agrochemicals, and natural products. O-THIQ-3-COOH is a key intermediate in the synthesis of a number of important drugs, such as atorvastatin and pravastatin, as well as a number of other drugs used in the treatment of cancer, Alzheimer’s disease, and other diseases. O-THIQ-3-COOH is also used in the synthesis of a variety of agrochemicals, such as herbicides and insecticides.

Scientific Research Applications

Antagonism of the Glycine Site on the NMDA Receptor

Research conducted by Carling et al. (1992) on 2-Carboxy-1,2,3,4-tetrahydroquinoline derivatives, which are closely related to 1-Oxo-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid, has shown their effectiveness as in vitro antagonists at the glycine site on the NMDA receptor. These compounds, derived from kynurenic acid, reveal the importance of correctly positioned hydrogen-bond-accepting groups for high-affinity binding, suggesting potential applications in neurological research and drug development (Carling et al., 1992).

Solid-State Melt Isomerization

Martínez-Gudiño et al. (2019) investigated the eco-friendly equilibrated rearrangement between 2-oxo-3-indolyl acetic acids and 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid derivatives through a solid-state melt reaction. This study provides mechanistic insights into thermal rearrangements, highlighting the compound's utility in organic synthesis and material science applications (Martínez-Gudiño et al., 2019).

Cobalt-Catalyzed C-H Activation/Annulations

Research by Li et al. (2019) demonstrates the utilization of a weakly coordinating carboxylic acid group in the preparation of isoquinolines through Cp*-free cobalt-catalyzed C-H activation/annulation. This innovative approach, which utilizes the N-O bond of the α-imino-oxy acid as an internal oxidant, opens new avenues for the synthesis of complex organic structures, emphasizing the compound's role in catalytic transformations (Li et al., 2019).

Practical Synthesis and Derivatives

Quintiliano and Silva (2012) reported on the practical synthesis of a functionalized 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, showcasing a method with minimal purification requirements. This research underlines the compound's versatility and the feasibility of its synthesis for further chemical exploration and application (Quintiliano & Silva, 2012).

properties

IUPAC Name

1-oxo-3,4-dihydro-2H-isoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c12-9-7-4-2-1-3-6(7)5-8(11-9)10(13)14/h1-4,8H,5H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXSGIZSINDRUBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)C2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80406607
Record name 1-OXO-1,2,3,4-TETRAHYDRO-ISOQUINOLINE-3-CARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80406607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Oxo-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid

CAS RN

63586-82-3
Record name 1-OXO-1,2,3,4-TETRAHYDRO-ISOQUINOLINE-3-CARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80406607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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